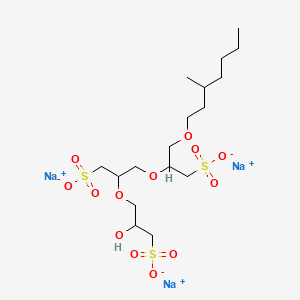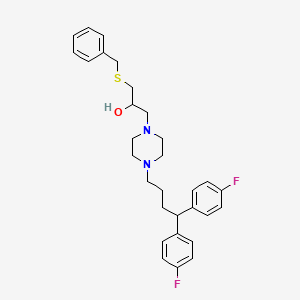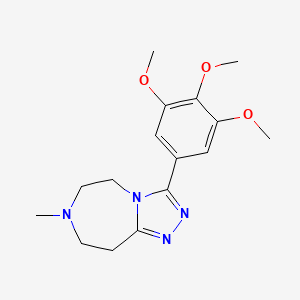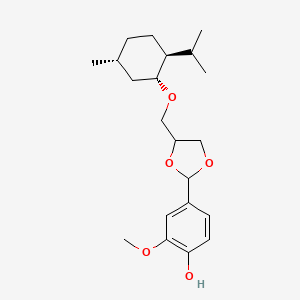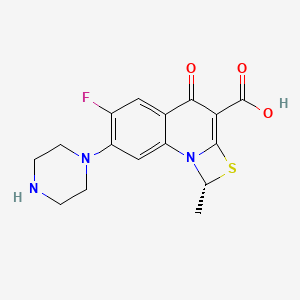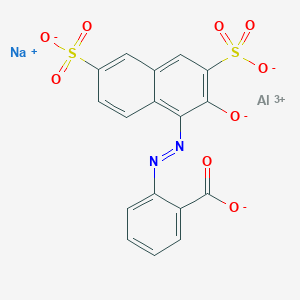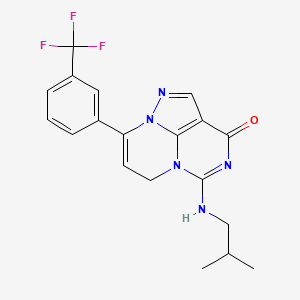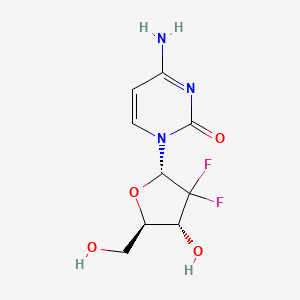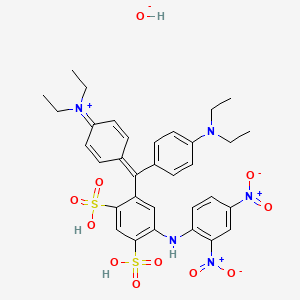
Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including diethylamino, phenyl, dinitrophenyl, and disulphophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the diethylamino phenyl intermediate, followed by the introduction of the dinitrophenyl and disulphophenyl groups. The final step involves the formation of the cyclohexadienylidene structure and the addition of the ammonium hydroxide group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide include:
Tetrazoles: These compounds share some structural similarities and are also studied for their diverse chemical properties and applications.
Pyrazolines: These compounds have similar pharmacological activities and are used in various scientific research applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
25305-96-8 |
|---|---|
Fórmula molecular |
C33H37N5O11S2 |
Peso molecular |
743.8 g/mol |
Nombre IUPAC |
[4-[[4-(diethylamino)phenyl]-[5-(2,4-dinitroanilino)-2,4-disulfophenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;hydroxide |
InChI |
InChI=1S/C33H35N5O10S2.H2O/c1-5-35(6-2)24-13-9-22(10-14-24)33(23-11-15-25(16-12-23)36(7-3)8-4)27-20-29(32(50(46,47)48)21-31(27)49(43,44)45)34-28-18-17-26(37(39)40)19-30(28)38(41)42;/h9-21,34H,5-8H2,1-4H3,(H-,43,44,45,46,47,48);1H2 |
Clave InChI |
BIXPYPOIHGNIPR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


